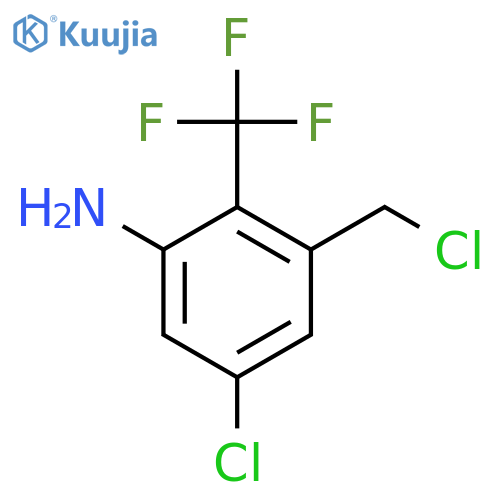Cas no 1805448-98-9 (3-Amino-5-chloro-2-(trifluoromethyl)benzyl chloride)

1805448-98-9 structure
商品名:3-Amino-5-chloro-2-(trifluoromethyl)benzyl chloride
CAS番号:1805448-98-9
MF:C8H6Cl2F3N
メガワット:244.041150569916
CID:4981836
3-Amino-5-chloro-2-(trifluoromethyl)benzyl chloride 化学的及び物理的性質
名前と識別子
-
- 3-Amino-5-chloro-2-(trifluoromethyl)benzyl chloride
-
- インチ: 1S/C8H6Cl2F3N/c9-3-4-1-5(10)2-6(14)7(4)8(11,12)13/h1-2H,3,14H2
- InChIKey: BEHUPQNZBQKKFP-UHFFFAOYSA-N
- ほほえんだ: ClCC1C=C(C=C(C=1C(F)(F)F)N)Cl
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 198
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 26
3-Amino-5-chloro-2-(trifluoromethyl)benzyl chloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013010628-250mg |
3-Amino-5-chloro-2-(trifluoromethyl)benzyl chloride |
1805448-98-9 | 97% | 250mg |
499.20 USD | 2021-06-25 | |
| Alichem | A013010628-500mg |
3-Amino-5-chloro-2-(trifluoromethyl)benzyl chloride |
1805448-98-9 | 97% | 500mg |
847.60 USD | 2021-06-25 | |
| Alichem | A013010628-1g |
3-Amino-5-chloro-2-(trifluoromethyl)benzyl chloride |
1805448-98-9 | 97% | 1g |
1,475.10 USD | 2021-06-25 |
3-Amino-5-chloro-2-(trifluoromethyl)benzyl chloride 関連文献
-
Jinhong Gao,Zhuoru Li,Ouyang Zhang,Chuanliu Wu,Yibing Zhao Analyst, 2017,142, 1084-1090
-
Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344
-
Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401
-
Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382
1805448-98-9 (3-Amino-5-chloro-2-(trifluoromethyl)benzyl chloride) 関連製品
- 2034353-56-3(methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate)
- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)
- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)
- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)
- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)
- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)
- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)
- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)
- 34907-24-9(N-(4-Nitrobenzyl)benzamide)
- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)
推奨される供給者
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
